molecular formula C14H21NO3S B1379615 tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate CAS No. 1557220-99-1

tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B1379615
CAS No.: 1557220-99-1
M. Wt: 283.39 g/mol
InChI Key: IMCCETIHONKMDY-UHFFFAOYSA-N
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Description

tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate: is a heterocyclic compound with a molecular weight of 283.39 g/mol It is characterized by a thieno[2,3-c]pyran ring system, which is a fused bicyclic structure containing both sulfur and oxygen atoms

Preparation Methods

The synthesis of tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring consistency in product quality.

Chemical Reactions Analysis

tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Properties

IUPAC Name

tert-butyl 2-amino-5,7-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-7-6-9-10(13(16)18-14(3,4)5)12(15)19-11(9)8(2)17-7/h7-8H,6,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCCETIHONKMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(O1)C)SC(=C2C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
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tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
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tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
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tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
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tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 6
tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate

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